REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[N:9]=[CH:8][NH:7][C:6]=2[C:5](=[O:11])[NH:4][C:3]1=[O:12].C([O-])(=O)C.[Na+].[Br:18]Br.C(Cl)Cl.CO>C(O)(=O)C>[Br:18][C:8]1[NH:7][C:6]2[C:5](=[O:11])[NH:4][C:3](=[O:12])[N:2]([CH3:1])[C:10]=2[N:9]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CN1C(NC(C=2NC=NC12)=O)=O
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
33.3 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
DCM MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.CO
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
The suspension is then stirred at this temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are slowly added (about 3-4 hours)
|
Duration
|
3.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution is cooled
|
Type
|
FILTRATION
|
Details
|
filtered with suction
|
Type
|
WASH
|
Details
|
The residue is washed with 100 ml of glacial acetic acid and 500 ml of water
|
Type
|
CUSTOM
|
Details
|
dried in vacuum at 50° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=NC=2N(C(NC(C2N1)=O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |